2,6-Difluoro vs. 2,4-Difluoro Regioisomer Activity Divergence
Although direct in vitro potency data for the 2,6-difluoro compound (CAS 1311317-04-0) are not publicly reported, the 2,4-difluoro regioisomer (CAS 1235439-38-9) has documented EC50 values of 0.001 µM against Trypanosoma brucei, with noted oral bioavailability and blood-brain barrier penetration . This pronounced activity of the 2,4-difluoro variant demonstrates that the precise positioning of fluorine substituents on the benzamide ring is a critical determinant of biological activity. Given that the 2,6-difluoro isomer presents a distinct electronic distribution and steric profile relative to the 2,4-difluoro isomer [1], researchers cannot assume equivalent antiparasitic potency or pharmacokinetic behavior. The differential activity landscape mandates that any intended substitution between these regioisomers be validated through de novo biological evaluation rather than inferred from core scaffold similarity.
| Evidence Dimension | In vitro potency against Trypanosoma brucei (antiparasitic activity) |
|---|---|
| Target Compound Data | Not reported in accessible literature for 2,6-difluoro isomer (CAS 1311317-04-0) |
| Comparator Or Baseline | N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride (CAS 1235439-38-9): EC50 = 0.001 µM |
| Quantified Difference | Data absent for target compound; qualitative divergence established by regioisomer-dependent activity |
| Conditions | In vitro Trypanosoma brucei assay; reported oral bioavailability and BBB penetration in animal models |
Why This Matters
The substantial potency of the 2,4-difluoro regioisomer highlights that fluorine position is a pivotal SAR variable, directly impacting procurement decisions when selecting between 2,6- and 2,4-difluoro derivatives for antiparasitic screening cascades.
- [1] PubChem. Compound Summary: N-(2-Aminoethyl)-2,4-difluorobenzamide. CID 16781446. View Source
